Hydrogen-Bond Donor Count: N2-Methylation Eliminates the Key Pharmacophoric H-Bond Donor Relative to the Parent Scaffold
The parent compound indeno[1,2,3-de]phthalazin-3(2H)-one possesses one hydrogen-bond donor (Hdon = 1) attributed to the =N–NH– lactam moiety, which forms hydrogen bonds with methionine and aspartic acid residues in kinase ATP-binding pockets [1]. 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one carries a methyl group on this nitrogen, yielding Hdon = 0. This substitution is predicted to eliminate the hydrogen-bond donor interaction that is essential for the parent compound's kinase engagement, distinguishing the 2-methyl derivative as a negative-control or selectivity probe .
| Evidence Dimension | Hydrogen-bond donor count (Hdon) |
|---|---|
| Target Compound Data | Hdon = 0 |
| Comparator Or Baseline | Indeno[1,2,3-de]phthalazin-3(2H)-one (parent): Hdon = 1 |
| Quantified Difference | Δ Hdon = −1 (complete loss of the sole H-bond donor) |
| Conditions | Calculated molecular property; parent Hdon value sourced from Hit2Lead/ChemBridge screening compound database . |
Why This Matters
Loss of the sole hydrogen-bond donor profoundly affects target-binding capacity; procurement of the 2-methyl analog is indicated when a matched molecular pair analysis requires the Hdon-negative counterpart.
- [1] Bondar, K. V., Klimenko, K. O., Alexandrova, O. I., Kravchenko, I. A., Schepetkin, I. A., & Lyakhov, S. A. (2016). INDENO[1,2,3-DE]PHTHALAZIN-3(2H)-ONE AND ITS ANALOGS – SYNTHESIS AND ANTIINFLAMMATORY PROPERTIES. Odesa National University Herald. Chemistry, 21(1(57)), 59–71. DOI: 10.18524/2304-0947.2016.1(57).67512. View Source
